molecular formula C8H6FNO B1446763 7-Fluoroisoindolin-1-one CAS No. 1261433-31-1

7-Fluoroisoindolin-1-one

Cat. No. B1446763
CAS RN: 1261433-31-1
M. Wt: 151.14 g/mol
InChI Key: ZZTUZMIZZLVYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoroisoindolin-1-one is a synthetic compound belonging to the heterocyclic aromatic family. It is mainly used as a building block in pharmaceuticals, agrochemicals and other organic compounds. It is a versatile compound that can be used in a variety of applications due to its unique properties. In

Scientific Research Applications

Fluorescent Probes for Aqueous Environments

  • 7-Hydroxy-3-methyleneisoindolin-1-one , a derivative of isoindolin-1-one, exhibits properties of a fluorophore undergoing excited-state intramolecular proton transfer (ESIPT). It shows potential as a fluorescent probe to monitor aqueous environments due to its dual emission in alcohols and dimethylsulfoxide, and a broad emission band in aqueous solutions (Kimuro et al., 2017).

Antibacterial and Antifungal Activities

  • Synthesis of Novel Quinolones : A study on the synthesis of novel 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids demonstrated significant antimycobacterial in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2009).
  • Isoindolin-1-one based BF2 Complexes : These complexes, including isoindolin-1-one ligands, have been synthesized and characterized. They exhibit broad and intense absorption and emission bands in solution with high fluorescence quantum yields, indicating potential applications in biotechnology and material sciences (Gao et al., 2014).

Anticancer Activity

  • Design and Synthesis of 3-Methyleneisoindolin-1-ones : A study focused on the construction of a library of multisubstituted 3-methyleneisoindolin-1-ones, exploring their anticancer activity. Some compounds in this library showed promising anti-proliferative activity in various human cancer cell lines, including breast cancer (Mehta et al., 2022).

Applications in Live Cell Imaging

  • 18F-ISO-1 in Tumor Proliferation Imaging : The use of 18F-ISO-1, a derivative of isoindolin-1-one, in PET imaging for assessing cellular proliferation in tumors was evaluated. It showed a significant correlation with Ki-67, a tumor proliferation marker, suggesting its potential in imaging the proliferative status of solid tumors (Dehdashti et al., 2013).

Fluorescent Chemosensors

  • 7H-Benzo[d,e]imidazo[2,1-a]isoquinolin-7-one (BIDQ-1) : A novel fluorescent chemosensor, BIDQ-1, synthesized for copper ions detection exhibited rapid colorimetric and fluorimetric response. It shows potential applicability for imaging intracellular Cu2+ in living cells (Sivaraman et al., 2013).

Biochemical Analysis

Biochemical Properties

7-Fluoroisoindolin-1-one plays a significant role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme involved in cell cycle regulation and transcription. The interaction between this compound and CDK7 involves conventional hydrogen bonding interactions with active amino acid residues such as lysine 139 and lysine 41 . These interactions contribute to the compound’s ability to inhibit CDK7, thereby affecting cell cycle progression and transcriptional regulation.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cells, it influences cell function by inhibiting CDK7, leading to cell cycle arrest and apoptosis. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK7, this compound disrupts the phosphorylation of RNA polymerase II, which is crucial for transcriptional elongation, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDK7. The compound forms hydrogen bonds with lysine 139 and lysine 41, stabilizing its docked pose within the enzyme’s active site . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of its substrates, including RNA polymerase II. Consequently, this inhibition leads to a disruption in transcriptional regulation and cell cycle progression, ultimately inducing apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability over extended periods, allowing for sustained inhibition of CDK7 and prolonged effects on cell cycle regulation and transcription

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK7 without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target interactions and potential damage to healthy cells . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with CDK7. The compound’s inhibition of CDK7 affects the phosphorylation of RNA polymerase II, thereby influencing transcriptional regulation and metabolic flux. Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further impacting metabolite levels and metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins These interactions influence the compound’s localization and accumulation within different cellular compartments

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

7-fluoro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTUZMIZZLVYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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